molecular formula C13H19N3 B14466133 N'-cyclohexyl-N-(6-methylpyridin-2-yl)methanimidamide CAS No. 66295-94-1

N'-cyclohexyl-N-(6-methylpyridin-2-yl)methanimidamide

Katalognummer: B14466133
CAS-Nummer: 66295-94-1
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: NWALLSKWHLMRSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-cyclohexyl-N-(6-methylpyridin-2-yl)methanimidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexyl group and a 6-methylpyridin-2-yl group attached to a methanimidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-(6-methylpyridin-2-yl)methanimidamide typically involves the reaction of cyclohexylamine with 6-methylpyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N’-cyclohexyl-N-(6-methylpyridin-2-yl)methanimidamide may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality and high yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N’-cyclohexyl-N-(6-methylpyridin-2-yl)methanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

N’-cyclohexyl-N-(6-methylpyridin-2-yl)methanimidamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-cyclohexyl-N-(6-methylpyridin-2-yl)methanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(6-Methylpyridin-2-yl)methyl]-2-phenylethanamine dihydrochloride
  • N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide

Uniqueness

N’-cyclohexyl-N-(6-methylpyridin-2-yl)methanimidamide is unique due to its specific structural features, such as the cyclohexyl and 6-methylpyridin-2-yl groups

Eigenschaften

CAS-Nummer

66295-94-1

Molekularformel

C13H19N3

Molekulargewicht

217.31 g/mol

IUPAC-Name

N'-cyclohexyl-N-(6-methylpyridin-2-yl)methanimidamide

InChI

InChI=1S/C13H19N3/c1-11-6-5-9-13(16-11)15-10-14-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,14,15,16)

InChI-Schlüssel

NWALLSKWHLMRSC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)NC=NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.